molecular formula C41H79N3O12 B1682039 Tulathromycine A CAS No. 217500-96-4

Tulathromycine A

Numéro de catalogue B1682039
Numéro CAS: 217500-96-4
Poids moléculaire: 806.1 g/mol
Clé InChI: GUARTUJKFNAVIK-QPTWMBCESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Tulathromycin A is a macrolide antibiotic used to treat bovine respiratory disease in cattle and swine respiratory disease in pigs . It is marketed by Pfizer Inc. under the tradename Draxxin .


Synthesis Analysis

A method for preparing tulathromycin has been disclosed in a patent . The synthesis involves heterocyclic radicals containing oxygen or sulfur as ring hetero atoms .


Molecular Structure Analysis

Tulathromycin A has a molecular formula of C41H79N3O12 . Its average mass is 806.079 Da and its monoisotopic mass is 805.566345 Da .


Chemical Reactions Analysis

Tulathromycin A is a macrolide antibiotic that inhibits bacterial protein synthesis . It has been used in the treatment of bovine and swine bacterial respiratory diseases .


Physical And Chemical Properties Analysis

Tulathromycin A is a white to beige powder . It is soluble in DMSO at a concentration of 2 mg/mL .

Applications De Recherche Scientifique

Traitement des maladies respiratoires chez le bétail

La tulathromycine A est un antibiotique macrolide utilisé pour le traitement des maladies respiratoires chez les bovins et les porcs . Elle a montré une grande efficacité contre les agents pathogènes bactériens courants responsables des maladies respiratoires chez ces animaux .

Modélisation pharmacocinétique/pharmacodynamique

La this compound a été étudiée pour ses activités in vitro et ex vivo contre Pasteurella multocida chez les porcelets . Les propriétés pharmacocinétiques de la tulathromycine ont été étudiées pour le sérum, le transsudat et l'exsudat à l'aide d'un modèle de cage tissulaire .

Efficacité antibactérienne

Le rapport de l'aire sous la courbe de concentration-temps sur 24 heures à la concentration minimale inhibitrice [ASC (0-24 h) /CMI] est reconnu comme un paramètre pharmacocinétique/pharmacodynamique (PK/PD) important de la tulathromycine pour l'efficacité antibactérienne .

Activité antimicrobienne ex vivo

La this compound a été étudiée pour son activité antimicrobienne ex vivo. In vitro, pour l'activité bactériostatique, bactéricide et l'éradication bactérienne virtuelle, des valeurs d'ASC (0-24 h) /CMI pour la tulathromycine ont été obtenues .

Etudes de bioéquivalence

Avec l'expiration récente des brevets pour l'antibiotique tulathromycine, il y a eu une augmentation significative du nombre de produits génériques de tulathromycine (GTP) disponibles . Des études ont été menées pour évaluer la bioéquivalence de ces GTP .

Évaluations pharmacocinétiques

La bioéquivalence des GTP a été évaluée en effectuant des évaluations pharmacocinétiques . Les concentrations plasmatiques de tulathromycine ont été mesurées au fil du temps à l'aide d'une analyse LC-MS/MS .

Mécanisme D'action

Target of Action

Tulathromycin A is a macrolide antibiotic primarily used to treat bovine respiratory disease in cattle and swine respiratory disease in pigs . It has demonstrated in vitro activity against Mannheimia haemolytica, Pasteurella multocida, Histophilus somni, Mycoplasma bovis, Actinobacillus pleuropneumoniae, Mycoplasma hyopneumoniae, Haemophilus parasuis , and Bordetella bronchiseptica . These are the bacterial pathogens most commonly associated with bovine and swine respiratory disease, respectively .

Mode of Action

Macrolides like Tulathromycin A act by stimulating the dissociation of peptidyl-tRNA from the ribosome during the translocation process . This interaction inhibits bacterial protein synthesis, leading to the cessation of microbial growth.

Biochemical Pathways

faecalis .

Pharmacokinetics

It’s known that macrolides are generally characterized by rapid absorption, extensive distribution to tissues, and slow elimination . These properties contribute to the high and persistent tissue levels observed in domestic animals .

Result of Action

The primary result of Tulathromycin A’s action is the effective treatment of respiratory diseases in cattle and swine. By inhibiting protein synthesis in bacteria, Tulathromycin A prevents the bacteria from growing and reproducing, thereby helping to eliminate the infection .

Action Environment

The effectiveness of Tulathromycin A can be influenced by various environmental factors. For instance, the presence of other bacteria can affect the drug’s efficacy. It’s also worth noting that increasing bacterial resistance to a number of antimicrobial agents has been observed, although only a few Tulathromycin-resistant strains of P. multocida and M. haemolytica have been reported so far .

Safety and Hazards

Tulathromycin A may cause skin irritation, serious eye damage, and an allergic skin reaction . It is suspected of damaging fertility or the unborn child . It can cause damage to organs (Liver, Eye) through prolonged or repeated exposure if swallowed . It is also very toxic to aquatic life with long-lasting effects .

Orientations Futures

Tulathromycin A has been approved for medical use in the European Union . It is indicated for the treatment of bovine respiratory disease (BRD) associated with Mannheimia haemolytica, Pasteurella multocida, Histophilus somni, and Mycoplasma bovis . Future research may focus on optimizing its efficacy against these infections in swine farming .

Propriétés

IUPAC Name

(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyl-5-(propylaminomethyl)oxan-2-yl]oxy-3,5,8,10,12,14-hexamethyl-1-oxa-6-azacyclopentadecan-15-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H79N3O12/c1-15-17-42-22-41(50)28(8)53-31(20-39(41,10)51-14)55-33-25(5)35(56-37-32(45)29(44(12)13)18-24(4)52-37)38(9,48)19-23(3)21-43-27(7)34(46)40(11,49)30(16-2)54-36(47)26(33)6/h23-35,37,42-43,45-46,48-50H,15-22H2,1-14H3/t23-,24-,25+,26-,27-,28+,29+,30-,31+,32-,33+,34-,35-,37+,38-,39-,40-,41+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUARTUJKFNAVIK-QPTWMBCESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1(C(OC(CC1(C)OC)OC2C(C(C(CC(CNC(C(C(C(OC(=O)C2C)CC)(C)O)O)C)C)(C)O)OC3C(C(CC(O3)C)N(C)C)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCNC[C@@]1([C@@H](O[C@H](C[C@@]1(C)OC)O[C@H]2[C@@H]([C@H]([C@](C[C@H](CN[C@@H]([C@H]([C@]([C@H](OC(=O)[C@@H]2C)CC)(C)O)O)C)C)(C)O)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H79N3O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60274184
Record name Tulathromycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60274184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

806.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

217500-96-4
Record name Tulathromycin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=217500-96-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tulathromycin A [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0217500964
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tulathromycin A
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11474
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tulathromycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60274184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TULATHROMYCIN A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/897A3KN7AP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tulathromycin A
Reactant of Route 2
Tulathromycin A
Reactant of Route 3
Tulathromycin A
Reactant of Route 4
Reactant of Route 4
Tulathromycin A
Reactant of Route 5
Reactant of Route 5
Tulathromycin A
Reactant of Route 6
Tulathromycin A

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.